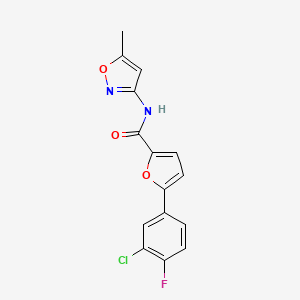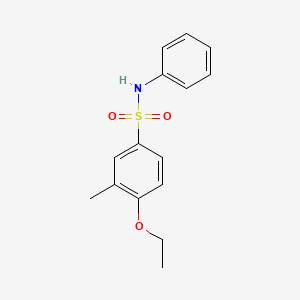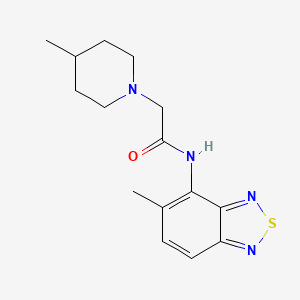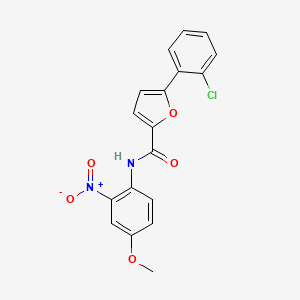
5-(3-chloro-4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-2-furamide
Übersicht
Beschreibung
5-(3-chloro-4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-2-furamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-(3-chloro-4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-2-furamide modulator acts by binding to specific sites on the this compound protein, known as the regulatory domain. This binding stabilizes the protein in its open conformation, allowing chloride ions to pass through the channel. This compound modulator has been shown to be effective in restoring the function of this compound proteins with different types of mutations, including the most common mutation, F508del.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve the transport of chloride ions across cell membranes, leading to improved hydration of the airway surface liquid and clearance of mucus in the lungs. This results in improved lung function and reduced risk of respiratory infections in CF patients. This compound modulator has also been shown to improve the function of other organs affected by CF, such as the pancreas and intestines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chloro-4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-2-furamide modulator has several advantages for lab experiments, including its specificity for this compound proteins and its ability to restore the function of mutated proteins. However, this compound modulator has some limitations, such as its high cost and the need for careful monitoring of its effects on this compound function.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chloro-4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-2-furamide modulator, including the development of new compounds with improved efficacy and safety profiles, the investigation of the long-term effects of this compound modulator on CF patients, and the exploration of its potential applications in other diseases. Additionally, research on this compound modulator may lead to a better understanding of the structure and function of this compound proteins, which could have implications for the development of other therapies for CF and related diseases.
Conclusion:
This compound modulator is a promising compound with potential therapeutic applications in CF and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and to develop new compounds with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-2-furamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes for a protein that regulates the transport of chloride ions across cell membranes. This compound modulator has been shown to restore the function of mutated this compound proteins, thereby improving the symptoms of CF.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c1-8-6-14(19-22-8)18-15(20)13-5-4-12(21-13)9-2-3-11(17)10(16)7-9/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCCTOCUBMDULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4396402.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396409.png)

![4-chloro-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4396419.png)
acetyl]amino}benzoate](/img/structure/B4396433.png)
![2-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4396441.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4396449.png)



![N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4396491.png)
![{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4396496.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
